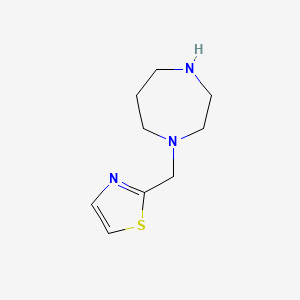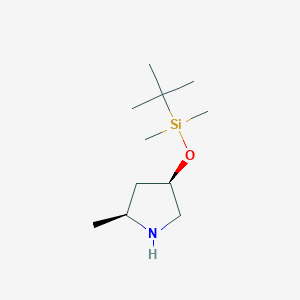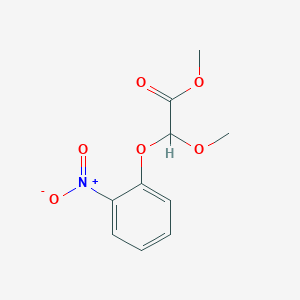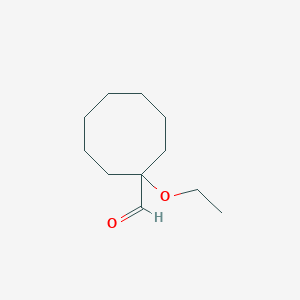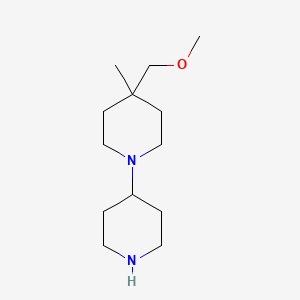
4-(Methoxymethyl)-4-methyl-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine is a chemical compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a methylene bridge, with a methoxymethyl group and a methyl group attached to the nitrogen atoms of the piperidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of formaldehyde, followed by the addition of methanol to form the methoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The compound can be reduced to remove the methoxymethyl group, yielding 4-methyl-1,4’-bipiperidine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the compound.
Reduction: 4-Methyl-1,4’-bipiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group can enhance the compound’s binding affinity to these targets by providing additional hydrogen bonding or hydrophobic interactions. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
4-Methoxymethylbenzoic acid: Shares the methoxymethyl group but differs in the core structure.
2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid: Contains a methoxymethyl group attached to a pyrrole ring.
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: Features a methoxymethyl group in a different chemical context.
Uniqueness
4-(Methoxymethyl)-4-methyl-1,4’-bipiperidine is unique due to its bipiperidine structure, which provides distinct chemical and biological properties compared to other compounds with similar functional groups
特性
分子式 |
C13H26N2O |
|---|---|
分子量 |
226.36 g/mol |
IUPAC名 |
4-(methoxymethyl)-4-methyl-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C13H26N2O/c1-13(11-16-2)5-9-15(10-6-13)12-3-7-14-8-4-12/h12,14H,3-11H2,1-2H3 |
InChIキー |
BXSBFBKAXRAFBA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C2CCNCC2)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



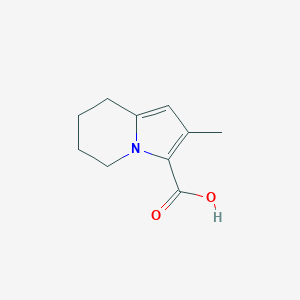

![(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13338232.png)
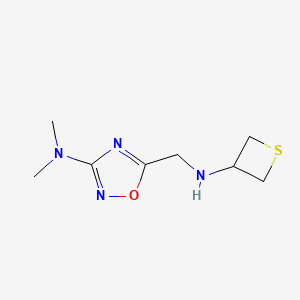
![(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13338245.png)
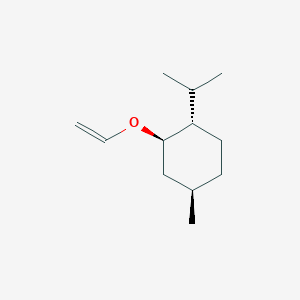
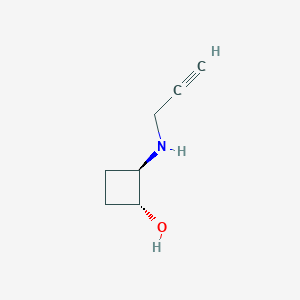
![4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one](/img/structure/B13338266.png)
